(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea
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Overview
Description
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea typically involves the reaction of 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-phenyl-1H-indol-3-yl)acetic acid
- (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
Uniqueness
(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that similar compounds without the thiourea group cannot .
Properties
CAS No. |
126193-44-0 |
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Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-1H-indol-3-yl)thiourea |
InChI |
InChI=1S/C16H15N3S/c1-10-7-8-13-12(9-10)15(19-16(17)20)14(18-13)11-5-3-2-4-6-11/h2-9,18H,1H3,(H3,17,19,20) |
InChI Key |
QWQSKYYRVFLURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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